molecular formula C19H21Cl2NO4S B12219752 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B12219752
M. Wt: 430.3 g/mol
InChI Key: GJKKCRCEAJZMJX-UHFFFAOYSA-N
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Description

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex amide derivative characterized by:

  • A furan-2-ylmethyl group substituted with a 2,5-dichlorophenyl moiety at the 5-position.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) as part of its amide nitrogen substituent.
  • A branched 2-methylpropanamide backbone.

The dichlorophenyl and sulfone groups are common in bioactive molecules, often influencing solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C19H21Cl2NO4S/c1-12(2)19(23)22(14-7-8-27(24,25)11-14)10-15-4-6-18(26-15)16-9-13(20)3-5-17(16)21/h3-6,9,12,14H,7-8,10-11H2,1-2H3

InChI Key

GJKKCRCEAJZMJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Furan-Phenyl Intermediate

The 5-(2,5-dichlorophenyl)furan-2-ylmethylamine intermediate is synthesized via:

  • Suzuki-Miyaura Coupling : Reaction of 5-bromofuran-2-carbaldehyde with 2,5-dichlorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) to form 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
  • Reductive Amination : The aldehyde is reduced to a primary amine using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.

Sulfone Moiety Preparation

The 1,1-dioxidotetrahydrothiophen-3-amine is synthesized by:

Amide Bond Formation

The final coupling step involves reacting the furan-phenylmethylamine with 2-methylpropanoyl chloride in the presence of the sulfone-containing amine:

  • Stepwise Amidation :
    • Activation of 2-methylpropanoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Reaction with the sulfone amine under inert conditions (N₂ atmosphere) to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide .
    • Subsequent coupling with the furan-phenylmethylamine via nucleophilic acyl substitution.
Reaction Parameter Condition Yield
Coupling Agent HATU, DIPEA (Base) 65–75%
Solvent Anhydrous DMF or Dichloromethane
Temperature 0°C → Room Temperature

Optimization and Purification

Industrial-Scale Adaptations

  • Flow Chemistry : Continuous flow reactors improve reaction efficiency and reduce byproducts.
  • Automated Platforms : Robotic systems enable high-throughput screening of coupling agents and solvents.

Challenges and Mitigation

  • Stereochemical Purity : Racemization during amidation is minimized using low temperatures and bulky bases (e.g., DIPEA).
  • Sulfone Stability : Oxidative degradation is prevented by avoiding strong acids and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The dichlorophenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the dichlorophenyl group may produce a chlorophenyl derivative.

Scientific Research Applications

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key functional groups with several acetamide and propanamide derivatives, particularly those used as herbicides or pesticides. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Bioactivity/Use Reference
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide 2,5-Dichlorophenyl, furan-2-ylmethyl, sulfone-tetrahydrothiophene, methylpropanamide Hypothesized herbicide/pharmaceutical agent
2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Chloro, 2-thienyl, methoxy, dimethylphenyl Herbicide (rice paddies)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, methoxymethyl, diethylphenyl Herbicide (pre-emergent control)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, dimethylphenyl, isopropyl Soil-applied herbicide

Key Observations

Chlorine Substitution: The target compound features 2,5-dichlorophenyl, which may enhance lipophilicity and resistance to oxidative degradation compared to mono-chlorinated analogs like alachlor or thenylchlor . In contrast, thenylchlor and alachlor rely on single chlorine atoms for electrophilic reactivity in target binding.

Heterocyclic Moieties: The furan-2-ylmethyl group in the target compound differs from the thienyl group in thenylchlor. Thiophenes (e.g., in thenylchlor) often improve metabolic stability, whereas furans may increase reactivity due to reduced aromaticity .

Amide Backbone :

  • The 2-methylpropanamide structure contrasts with the simpler acetamide backbones of alachlor and thenylchlor. Bulkier alkyl groups may sterically hinder enzyme interactions or alter soil adsorption properties.

Research Findings and Implications

Lumping Strategy in Environmental Modeling

Compounds with analogous amide structures are often grouped in environmental fate studies. For example, the lumping strategy reduces 13 reactions across three compounds to 5 surrogate reactions, simplifying degradation pathway modeling . The target compound’s dichlorophenyl and sulfone groups may necessitate separate categorization due to unique photolytic or hydrolytic behavior, diverging from alachlor-like analogs .

Bioactivity Hypotheses

  • Herbicidal Potential: The dichlorophenyl and furan motifs resemble thenylchlor’s structure, suggesting activity against grassy weeds. However, the sulfone group could shift selectivity toward broadleaf species.

Biological Activity

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex organic compound notable for its unique structural features that include furan and thiophene moieties. These structural elements are often associated with significant biological activity, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C20H23Cl2NO4SC_{20}H_{23}Cl_{2}NO_{4}S, with a molecular weight of approximately 444.4 g/mol. The presence of the dichlorophenyl group enhances its potential for interaction with various biological targets.

PropertyValue
Molecular FormulaC20H23Cl2NO4SC_{20}H_{23}Cl_{2}NO_{4}S
Molecular Weight444.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, potentially exhibiting anticancer effects. The compound's structure allows it to bind effectively to these targets, altering their activity and leading to various biological responses.

Case Studies and Research Findings

  • Inhibition of Multidrug Resistance : A study on related furan derivatives demonstrated their effectiveness as P-gp inhibitors, leading to increased sensitivity of cancer cells to doxorubicin. The lead compound from this study showed an EC50 value of 0.89 ± 0.11 μM against P-gp .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds have revealed that modifications on the furan ring significantly impact their biological activity. The presence of electron-withdrawing groups like dichlorophenyl enhances the binding affinity to target proteins.
  • Predictive Computational Models : Computer-aided drug design tools have suggested that this compound could exhibit favorable pharmacokinetic properties based on its structural features, indicating potential therapeutic applications.

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